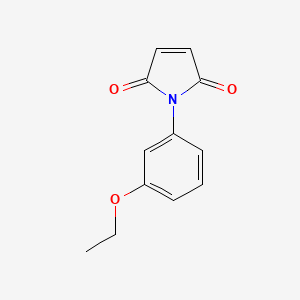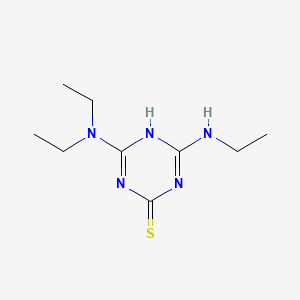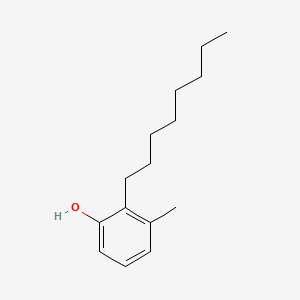
2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C8H8O3 It is a derivative of cyclohexa-2,5-dien-1-one, featuring both acetyl and hydroxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one typically involves the acetylation of 4-hydroxycyclohexa-2,5-dien-1-one. One common method is the reaction of 4-hydroxycyclohexa-2,5-dien-1-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed.
Substitution: Halogenated or nitrated derivatives are produced.
科学的研究の応用
2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with cellular components. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and DNA. This interaction can lead to the formation of adducts, which may disrupt normal cellular functions and induce apoptosis. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
類似化合物との比較
Similar Compounds
4-Hydroxycyclohexa-2,5-dien-1-one: A precursor in the synthesis of 2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone: Another derivative with similar structural features.
Cyclohexa-2,5-diene-1,4-dione: A related compound with notable biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its acetyl group enhances its electrophilic nature, making it more reactive in certain chemical and biological contexts compared to its analogs.
特性
分子式 |
C8H8O3 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
2-acetyl-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4,6,10H,1H3 |
InChIキー |
QQMDAGNMQAOHLB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(C=CC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)
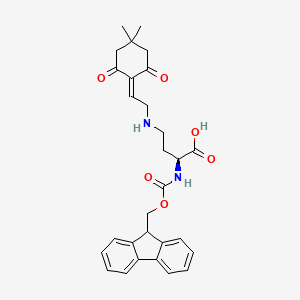
![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)

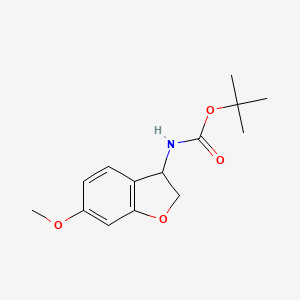
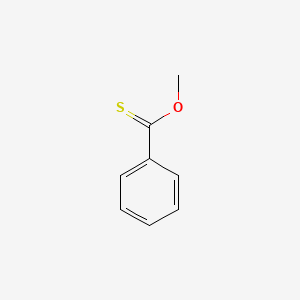
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
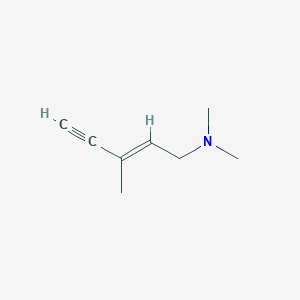
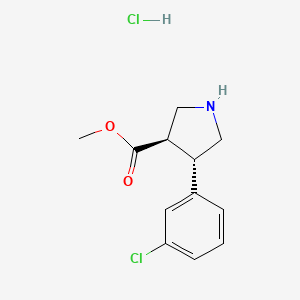
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
